[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 939986-36-4
VCID: VC3255743
InChI: InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=C2)Cl
Molecular Formula: C16H24ClN3O2
Molecular Weight: 325.83 g/mol

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.: 939986-36-4

Cat. No.: VC3255743

Molecular Formula: C16H24ClN3O2

Molecular Weight: 325.83 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester - 939986-36-4

Specification

CAS No. 939986-36-4
Molecular Formula C16H24ClN3O2
Molecular Weight 325.83 g/mol
IUPAC Name tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,19,21)
Standard InChI Key XMNFQFTUOICRCH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=C2)Cl

Introduction

Synthesis and Preparation

The synthesis of [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester would likely involve several steps, including the formation of the piperidine and pyridine rings, introduction of the chloro substituent, and attachment of the carbamic acid tert-butyl ester group. Common reagents and conditions might include dicyclohexylcarbodiimide (DCC) for coupling reactions and suitable solvents like dichloromethane or tetrahydrofuran.

Synthesis Steps:

  • Formation of Piperidine Ring: This could involve the reduction of a pyridine derivative or the use of a piperidine precursor.

  • Introduction of Pyridine Ring: This might involve a coupling reaction between the piperidine and a pyridine derivative.

  • Chlorination: Introduction of the chloro substituent onto the pyridine ring.

  • Attachment of Carbamic Acid tert-Butyl Ester: Reaction with a carbamic acid derivative to protect the amine group.

Future Research Directions:

  • Synthetic Optimization: Improving the efficiency and yield of the synthesis process.

  • Bioactivity Studies: Investigating the compound's potential biological effects.

  • Pharmacokinetic Analysis: Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Given the lack of specific information in the search results, further research would be necessary to fully understand this compound's properties and potential uses.

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